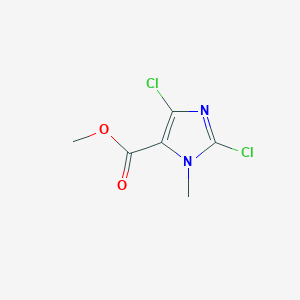

Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2,5-dichloro-3-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c1-10-3(5(11)12-2)4(7)9-6(10)8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYUIKFFSUIUGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117371-86-3 | |

| Record name | methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the reaction of 1-methyl-imidazole with methanol and formic acid to produce the target compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 2 and 4 act as leaving groups under basic conditions. These positions are activated for substitution due to the electron-withdrawing effects of the chlorine atoms and the imidazole ring’s aromaticity.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amines | NH₃, K₂CO₃, DMF, 80°C | 2,4-diamino-substituted imidazole |

| Alcohols | RO⁻, K₂CO₃, THF, 60°C | 2,4-dialkoxy-substituted imidazole |

| Thiols | RSH, K₂CO₃, DMF, 80°C | 2,4-dithio-substituted imidazole |

Example: Reaction with ammonia replaces both chlorine atoms, yielding a diamino derivative .

Hydrolysis of the Ester Group

The ester group at position 5 can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, 100°C | 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylic acid |

| Basic Hydrolysis | NaOH, H₂O, 50°C | Sodium salt of the carboxylic acid |

Electrophilic Substitution

The imidazole ring’s aromaticity allows for electrophilic substitution, particularly at position 5. Substituents like nitro or halogen groups can be introduced using standard electrophilic reagents.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-nitro-substituted derivative |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 5-bromo-substituted derivative |

Stability and Degradation

The compound’s stability depends on reaction conditions:

-

Thermal stability : Imidazoles are generally stable at elevated temperatures unless subjected to harsh conditions (e.g., prolonged heating >150°C).

-

Light sensitivity : Chlorinated imidazoles may degrade under UV light due to potential photolysis.

-

Hydrolytic stability : The ester group is susceptible to hydrolysis, as discussed in Section 2.2 .

Research Gaps and Considerations

The provided sources lack specific experimental data for Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate. While general imidazole chemistry informs the analysis, direct experimental validation is required to confirm reactivity trends. Additionally, dichlorination introduces steric and electronic effects that may alter substitution patterns compared to monosubstituted analogs .

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and materials science.

Table 1: Chemical Applications

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic compounds |

| Coordination Chemistry | Acts as a ligand in metal complex formation |

| Catalysis | Enhances reaction rates in organic synthesis |

Biology

The biological applications of this compound are significant, particularly regarding its antimicrobial and anticancer properties. Research indicates that derivatives of imidazole compounds exhibit a range of biological activities.

Case Study: Anticancer Activity

Recent studies have shown that imidazole derivatives can inhibit tumor growth in various cancer cell lines. For example, modifications to the imidazole structure have led to compounds with improved antiproliferative effects against human melanoma cell lines with IC50 values as low as 1.1 nM .

Table 2: Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.5 |

| Anticancer | Human melanoma (A375) | 1.1 |

| Anticancer | Human lung cancer (A549) | 0.51 |

Medicine

This compound is being investigated for its therapeutic potential in drug development. Its ability to interact with biological targets makes it a candidate for developing new treatments for various diseases.

Case Study: Drug Development

Research has highlighted the compound's role in modulating specific biochemical pathways through covalent interactions with thiol groups in proteins . This mechanism underpins its potential use in creating novel anticancer therapies.

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Structural Insights : X-ray studies using SHELX software could resolve ambiguities in bond angles and torsional strain caused by chlorine substituents .

- Methodological Parallels : Comparative studies with quaternary ammonium surfactants suggest that advanced analytical techniques (e.g., spectrofluorometry) could refine property assessments for halogenated imidazoles .

Biological Activity

Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been primarily studied for its antimicrobial and anticancer properties. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit a broad spectrum of antimicrobial activity. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/ml |

| Escherichia coli | 75 µg/ml |

| Candida albicans | 100 µg/ml |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit specific cancer cell lines by targeting key molecular pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interaction with various enzymes and receptors. It is hypothesized that the compound may inhibit enzymes critical for microbial growth or cancer cell proliferation, thereby exhibiting its antimicrobial and anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Efficacy Study :

A study conducted by Vasantha et al. demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 50 µg/ml. The study highlighted the compound's potential as a new antimicrobial agent . -

Anticancer Mechanism Exploration :

Research published in Molecular Pharmacology indicated that derivatives of imidazole compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways. This compound was included in this study as a promising candidate due to its structural similarity to other active compounds . -

Structure-Activity Relationship (SAR) Studies :

SAR studies have shown that modifications to the imidazole ring can enhance biological activity. For instance, substituents at specific positions on the ring have been linked to increased potency against certain microbial strains .

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate?

The compound is typically synthesized via base-promoted cyclization of amidines and ketones under transition-metal-free conditions. For example, imidazolone derivatives can be formed using NaOH or KOH in ethanol, achieving yields of 75–90% . Esterification of the corresponding carboxylic acid precursor (e.g., 1-methyl-1H-imidazole-5-carboxylic acid) with methanol under acidic catalysis is also reported, though regioselective chlorination at the 2,4-positions requires careful optimization of reaction conditions (e.g., POCl₃ or SOCl₂) .

Basic: How is the structural characterization of this compound performed?

X-ray crystallography using programs like SHELX (for refinement) is critical for confirming the imidazole ring geometry and substituent positions. For example, SHELXL refines structures against high-resolution data, resolving potential ambiguities in dichloro-substituent placement . NMR spectroscopy (¹H/¹³C) identifies key signals: the methyl ester (~3.8 ppm, singlet), methylimidazole group (~3.6 ppm), and aromatic protons (downfield shifts due to electron-withdrawing Cl groups) .

Basic: What are the solubility properties, and how do they impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). This influences reaction design—e.g., DMF is preferred for SNAr reactions, while CH₂Cl₂ is suitable for coupling reactions requiring anhydrous conditions. Recrystallization from ethanol/water mixtures (7:3 v/v) is effective for purification .

Advanced: How do steric and electronic factors govern regioselectivity in substitution reactions?

The electron-deficient imidazole ring directs electrophilic attacks to the 5-position, while steric hindrance from the 1-methyl group limits reactivity at adjacent sites. For example, nucleophilic substitution with amines occurs preferentially at the 2-Cl position due to lower steric crowding compared to the 4-Cl site. Computational studies (DFT) support this by showing higher partial positive charge at C2 .

Advanced: Can computational modeling predict reactivity or stability under varying conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, predicting sites for nucleophilic/electrophilic attacks. For instance, Fukui indices indicate C2 as more reactive than C4, aligning with experimental substitution patterns . Stability under acidic/basic conditions is assessed via molecular dynamics simulations, revealing hydrolysis susceptibility at pH > 10 .

Basic: What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic HCl fumes upon decomposition. Storage at 2–8°C in airtight containers under nitrogen minimizes hydrolysis. Refer to SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate) and disposal via licensed hazardous waste facilities .

Advanced: How is this compound utilized in synthesizing spiro-fused heterocycles?

It serves as a precursor for spiro-imidazolones via base-mediated cyclization with ketones. For example, reacting with cyclohexanone in ethanol/NaOH forms spiro[imidazole-5,2'-cyclohexanone] derivatives, confirmed by X-ray crystallography. Yields exceed 80% when using stoichiometric base and low temperatures (0–5°C) .

Advanced: What mechanistic insights explain its role in cyclization reactions?

The reaction proceeds via enolate intermediate formation from the ketone, which attacks the electron-deficient imidazole ring. Kinetic studies (monitored by HPLC) show rate-limiting deprotonation of the ketone, with activation energy (~45 kJ/mol) calculated via Arrhenius plots. Isotopic labeling (¹⁸O) confirms ester carbonyl participation in the transition state .

Basic: What purification techniques are optimal for this compound?

Flash column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted precursors. For high-purity samples (>98%), recrystallization from ethanol/water (gradient cooling) is effective. Analytical HPLC (C18 column, acetonitrile/water 60:40) monitors purity, with retention times ~8.2 min .

Advanced: How does the compound behave under photolytic or thermal stress?

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, releasing CO₂ and methyl chloride. Photostability studies (UV-Vis at 254 nm) indicate 90% degradation after 24 hours, forming 2,4-dichloroimidazole derivatives. These findings inform storage conditions (darkness, inert atmosphere) and reaction design to avoid elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.